Sodium cyclamate

Overview

Description

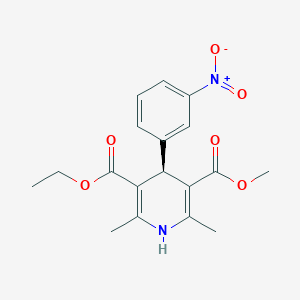

Sodium cyclamate is a non-caloric artificial sweetener that is approximately 30 to 50 times sweeter than sucrose (table sugar). It is the sodium salt of cyclamic acid (cyclohexanesulfamic acid) and is commonly used in combination with other artificial sweeteners like saccharin to mask off-tastes . Discovered in 1937, this compound has been widely used in various food and beverage products due to its stability under heat and its cost-effectiveness compared to other sweeteners .

Scientific Research Applications

Sodium cyclamate has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium cyclamate exerts its sweetening effect by interacting with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweet tastes . Once ingested, this compound is metabolized to a limited extent by gut bacteria, producing cyclohexylamine . The absorbed cyclamate is excreted unchanged by the kidneys .

Similar Compounds:

Sucralose: A non-caloric sweetener that is about 600 times sweeter than sucrose and is highly stable under heat.

Uniqueness of this compound: this compound is unique due to its moderate sweetness, cost-effectiveness, and stability under heat, making it suitable for use in cooking and baking . Unlike aspartame, it does not break down at high temperatures, and it is less expensive than sucralose .

Future Directions

An analysis of information related to current and potential future uses of sodium cyclamate suggests that it is unlikely that exposure will increase to levels of concern to human health . For this reason, follow-up activities to track changes in exposure and/or commercial use patterns for this compound are not being considered at this time .

Biochemical Analysis

Biochemical Properties

Sodium cyclamate interacts with taste receptors on the tongue to produce a sweet sensation . The exact biochemical mechanism of this interaction is not fully understood. It is known that this compound’s sweetness is perceived when it binds to the sweet taste receptors, triggering a cascade of reactions that lead to the perception of sweetness.

Cellular Effects

This compound is known to be stable under heat and light, making it suitable for use in various food and beverage applications . Some studies have suggested that this compound may have potential toxic effects on cells. For instance, a study found that this compound could induce liver injury in mice

Molecular Mechanism

The molecular mechanism of this compound largely involves its conversion into cyclohexylamine, a metabolite produced by microbial fermentation of unabsorbed cyclamate in the lower gut . This conversion is believed to be responsible for the potential toxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit stability over time . Under certain conditions, it can undergo thermal degradation or polymorphic transformation, which may limit its use in food preparations involving heating processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. A study found that this compound could induce liver injury in mice at a dosage of 6000 mg/kg/day for 5 days . The study concluded that there was no clear evidence of a toxic effect of this compound at this dosage.

Metabolic Pathways

This compound is metabolized in the body into cyclohexylamine, a process that involves microbial fermentation of unabsorbed cyclamate in the lower gut

Transport and Distribution

Given its solubility in water , it can be inferred that this compound may be transported and distributed in the body through the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclamate is synthesized by sulfonating cyclohexylamine with either sulfamic acid or sulfur trioxide to produce cyclohexylsulfamic acid, which is then neutralized with sodium hydroxide to form this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced by mixing cyclohexylamine with sulfamic acid or sulfur trioxide, followed by neutralization with sodium hydroxide. The mixture is then chilled, filtered, dried, granulated, and micro-pulverized to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce cyclohexylamine, a compound with potential chronic toxicity.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Strong acids like hydrochloric acid or sulfuric acid are often used in substitution reactions.

Major Products:

properties

| { "Design of the Synthesis Pathway": "Sodium cyclamate can be synthesized by the sulfonation of cyclohexylamine followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Cyclohexylamine", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Cyclohexylamine is added slowly to a mixture of concentrated sulfuric acid and water while stirring at a temperature of 0-5°C.", "The mixture is stirred for 2-3 hours at room temperature to complete the sulfonation reaction.", "The resulting product is then neutralized with sodium hydroxide solution to form sodium cyclamate.", "The product is filtered, washed with water, and dried to obtain pure sodium cyclamate." ] } | |

CAS RN |

139-05-9 |

Molecular Formula |

C6H13NNaO3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

sodium;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10); |

InChI Key |

HBYFMXJSJSZZBM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O.[Na] |

melting_point |

509 °F (decomposes) (NTP, 1992) |

Other CAS RN |

139-05-9 |

physical_description |

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener. White solid; [Hawley] White powder; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

22458-67-9 |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

synonyms |

Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)